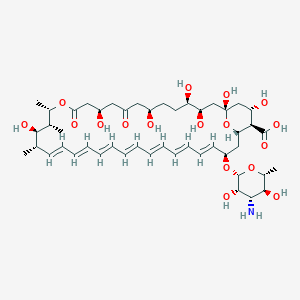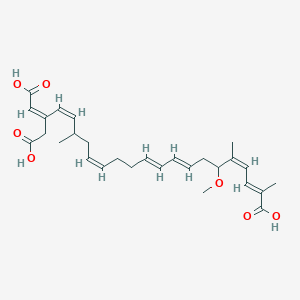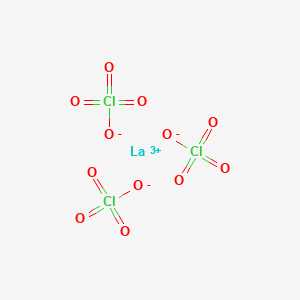![molecular formula C9H7ClNO3- B079361 2-[(Chloroacetyl)amino]benzoic acid CAS No. 14422-49-2](/img/structure/B79361.png)
2-[(Chloroacetyl)amino]benzoic acid
Overview
Description
Synthesis Analysis
- Synthesis of Similar Compounds : Although not directly about 2-[(Chloroacetyl)amino]benzoic acid, the synthesis of related compounds such as 2-chloro-6-amino-benzoic acid has been described, involving multiple steps like reduction, acylation, oxidization, and hydrolysis, achieving a total yield of 61.5% and product purity of 95% after recrystallization (Qu Jian, 2007).
Molecular Structure Analysis
- Structural Features : Studies on compounds like 2-amino-5-chloropyridine–benzoic acid provide insights into molecular structure, showing how the carboxyl group of benzoic acid can twist away from its attached ring, affecting how molecules interact through hydrogen bonds (M. Hemamalini & H. Fun, 2010).
Chemical Reactions and Properties
- Reactions with Other Compounds : Investigations into compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of this compound, reveal insights into potential chemical reactions and properties, such as polymorphism and cocrystal salt formation (Yunping Zhoujin et al., 2022).
Physical Properties Analysis
- Crystal Structure and Physical Form : The crystal structure of related compounds like 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid can inform about the physical properties of similar molecules, like how molecules form hydrogen-bonded cyclic dimers (C. Kennard, G. Smith, & G. Katekar, 1982).
Chemical Properties Analysis
- Functional Group Reactions and Stability : Analyses of benzoic acid derivatives, including their reaction pathways and stability, are critical in understanding the chemical properties of this compound. Studies on similar compounds offer insights into these aspects (Shangda Li et al., 2016).
Scientific Research Applications
Synthesis and Antibacterial Activity : A study synthesized substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives from 5-chloro-2-[(chloroacetyl)amino]benzoic acid and evaluated their antibacterial and antifungal activities against a range of bacteria and fungi. Many of these compounds exhibited significant potential activity, highlighting the use of 2-[(Chloroacetyl)amino]benzoic acid derivatives in developing new antimicrobial agents (P. Chaitanya et al., 2017).
Protecting Group for Carbohydrates : The 2-(chloroacetoxymethyl)benzoyl (CAMB) group, derived from 2-(chloroacetoxymethyl)benzoic acid, was used for the O-protection of position 2 in glycosyl donors. This application is crucial in synthetic chemistry, particularly in the synthesis of complex carbohydrates and glycoconjugates (T. Ziegler & G. Pantkowski, 1994).
Novel Fluorescence Probes : 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) was synthesized as a novel fluorescence probe to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. This is particularly significant in biological and chemical applications where understanding oxidative stress and reactive oxygen species is crucial (Ken-ichi Setsukinai et al., 2003).
Polymorphism and Cocrystal Salt Formation : A study on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid, explored its polymorphism and cocrystal salt formation. These processes are vital in understanding the material properties of drugs, including their solubility, stability, and bioavailability (Yunping Zhoujin et al., 2022).
Synthesis and Biological Activities of Condensed Derivatives : The compound was used in synthesizing various condensed oxazine and pyrimidine derivatives. These derivatives underwent further reactions to yield compounds with potential biological activities, indicating the versatility of this compound in synthesizing biologically active molecules (R. Haggam et al., 2018).
Mechanism of Action
Target of Action
It’s structurally similar to local anesthetics, which primarily act on nerve endings or around nerve trunks . They combine with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Local anesthetics can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on its similarity to local anesthetics, it’s likely that it impacts the sodium ion channels, which play a crucial role in nerve impulse transmission .
Result of Action
Based on its structural similarity to local anesthetics, it’s likely that it temporarily blocks nerve impulse transmission, leading to a loss of sensation in the local area .
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPEGBSNZHDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)




